N-[(5-methylfuran-2-yl)methyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Historical Context of Oxathiine-Based Heterocyclic Compounds
The development of oxathiine derivatives traces back to early 20th-century heterocyclic chemistry. The foundational 1,4-oxathiane structure, first synthesized in 1912 via iodoethyl ether and potassium sulfide reactions, introduced a six-membered ring containing oxygen and sulfur atoms. By the mid-20th century, researchers recognized the pharmacological relevance of dihydrobenzooxathiines, which demonstrated activity as serotonin receptor ligands and antioxidants. These discoveries catalyzed interest in functionalizing oxathiine cores with carboxamide groups, enabling enhanced bioactivity and solubility.
A pivotal advancement occurred in the 1980s with the Ramberg-Bäcklund rearrangement, which facilitated the synthesis of substituted oxathiine sulfones. This method enabled precise control over ring substituents, paving the way for hybrid systems like this compound. Modern techniques, including catalytic asymmetric synthesis, have further refined the stereochemical purity of such compounds.
Structural Significance of Furan-Pyridine-Oxathiine Hybrid Systems
The compound’s structure integrates three pharmacophoric motifs:
- Furan moiety : The 5-methylfuran-2-yl group contributes electron-rich aromaticity, enhancing π-π stacking interactions with biological targets.
- Pyridine subunit : The pyridin-2-yl group introduces basicity and hydrogen-bonding capacity, critical for receptor binding.
- Oxathiine-carboxamide core : The 5,6-dihydro-1,4-oxathiine ring provides conformational rigidity, while the carboxamide group enables hydrogen bonding and metabolic stability.
Table 1: Key Structural Features and Their Functional Roles
The synergy between these units enables selective interactions with enzymes and receptors. For instance, the oxathiine ring’s sulfur atom participates in hydrophobic interactions, while the carboxamide’s carbonyl group forms hydrogen bonds with catalytic residues.
Current Research Landscape in Carboxamide-Functionalized Heterocycles
Recent studies highlight the compound’s versatility in drug discovery. A 2020 investigation synthesized cyclohepta[b]thiophene-3-carboxamide hybrids, demonstrating potent cytotoxicity against HepG2 and MCF-7 cell lines. Similarly, fluorinated oxathiine carboxamides have shown promise as estrogen receptor modulators, with IC50 values comparable to tamoxifen.
Synthetic Methodologies :
- Stepwise coupling : Furan and pyridine intermediates are prepared separately before coupling via Ullmann or Buchwald-Hartwig reactions.
- One-pot cyclization : Ethylene glycol and hydrogen sulfide undergo dehydration to form the oxathiine core, followed by carboxamide functionalization.
- Post-synthetic modifications : Bromination or chlorination at the oxathiine sulfur enables further derivatization, as seen in 4-iodo-1,4-oxathianium iodide derivatives.
Applications in Medicinal Chemistry :
- Anticancer agents : Carboxamide groups enhance topoisomerase inhibition, as evidenced by 50% growth inhibition (GI50) values below 10 μM in leukemia models.
- Antioxidants : The oxathiine ring’s sulfur scavenges reactive oxygen species (ROS), with EC50 values of 12–18 μM in lipid peroxidation assays.
- Antimicrobials : Hybrid systems exhibit MIC values of 2–8 μg/mL against Candida albicans via ergosterol biosynthesis inhibition.
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H20N2O3S/c1-16-10-11-18(27-16)15-24(19-9-5-6-12-23-19)22(25)20-21(28-14-13-26-20)17-7-3-2-4-8-17/h2-12H,13-15H2,1H3 |
InChI Key |
KDROFMORJZIDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thioether-Epoxide Cyclization
Reacting a mercaptoethanol derivative with an epoxide-functionalized precursor under basic conditions forms the oxathiine ring. For instance:
This method ensures regioselectivity, particularly when substituents like phenyl groups are pre-installed at the C3 position.
Oxidative Cyclization
Using iodine or peroxides to oxidize thioethers into sulfoxides or sulfones can facilitate ring closure. However, this approach risks over-oxidation, necessitating careful stoichiometric control.
Table 1: Comparison of Oxathiine Ring-Formation Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether-epoxide | K₂CO₃, DMF, 80°C | 65–72 | |
| Oxidative cyclization | I₂, CHCl₃, rt | 45–50 | |
| Polymorphic screening | Acetonitrile, reflux | 85* |
*Yield reflects crystallization efficiency rather than chemical conversion.
Functionalization of the Oxathiine Carboxamide
The target compound’s carboxamide group is N-alkylated with both (5-methylfuran-2-yl)methyl and pyridin-2-yl substituents. This requires sequential or simultaneous nucleophilic substitution.
Acyl Chloride-Mediated Coupling
A proven route involves converting the oxathiine-2-carboxylic acid to its acyl chloride, followed by reaction with a diamine. For example:
-
Acid Chloride Formation :
This step achieved 80–90% conversion in sulfonamide derivatives.
-
Diamine Coupling :
Reacting the acyl chloride with N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base:Yields for analogous bis-alkylated carboxamides range from 60–70%.
Direct Coupling Using Activators
Carbodiimide-based coupling agents (e.g., EDCl/HOBt) enable one-step amidation without isolating the acyl chloride:
This method minimizes side reactions but requires anhydrous conditions.
Table 2: Carboxamide Coupling Efficiency
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride | SOCl₂, Et₃N | 68 | 95 |
| EDCl/HOBt | DCM, rt | 72 | 98 |
| Polymorphic control | MeOH recrystallization | 85* | 99 |
Purification and Polymorphic Control
Crystallization solvents critically influence polymorph formation. For example:
Table 3: Crystallization Conditions and Outcomes
| Solvent | Space Group | Z′ | Melting Point (°C) |
|---|---|---|---|
| Acetonitrile | P1 | 2 | 97.4 |
| Methanol | I2/a | 1 | 98.2 |
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky substituents on the carboxamide nitrogen reduce coupling efficiency. Using excess acyl chloride (1.5 eq) improves yields.
-
Oxathiine Ring Stability : Acidic or high-temperature conditions promote ring-opening. Reactions are best conducted at pH 7–8 and temperatures below 80°C .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence from Pharmacopeial Forum (2017) lists three structurally related compounds (m, n, o) with amide backbones but distinct stereochemical and substituent profiles . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycles :
- The target compound’s oxathiine ring introduces sulfur, which may enhance metabolic stability compared to the purely oxygen/nitrogen-based systems in compounds m, n, o. Sulfur’s electronegativity and larger atomic radius could alter binding interactions in biological targets .
- Compounds m, n, o rely on tetrahydropyrimidin-yl groups, which are nitrogen-rich and may facilitate hydrogen bonding with enzymes or receptors.
In contrast, the 2,6-dimethylphenoxy groups in compounds m, n, o introduce steric bulk, which might limit membrane permeability . The 5-methylfuran-2-ylmethyl moiety in the target compound could confer improved solubility compared to the lipophilic diphenylhexan chains in m, n, o.
Stereochemical Complexity :
- Compounds m, n, o exhibit defined stereochemistry at multiple centers, suggesting their activity is highly dependent on spatial orientation. The absence of stereochemical details for the target compound raises questions about its enantiomeric purity and pharmacological relevance.
Pharmacopeial Relevance :
- Compounds m, n, o are listed in a pharmacopeial standard, implying established protocols for synthesis, purity, and regulatory compliance. The target compound’s absence from such databases indicates it may be experimental or early in development .
Limitations and Notes
- Evidence Gaps : The provided evidence lacks direct pharmacological or pharmacokinetic data for the target compound, limiting comparative conclusions to structural and theoretical analyses.
- Stereochemical Uncertainty : The target compound’s stereochemical configuration is unspecified, whereas compounds m, n, o highlight the critical role of chirality in drug design .
- Functional Implications : While sulfur in the oxathiine ring may improve metabolic resistance, its impact on toxicity (e.g., via sulfoxide formation) remains unexplored in the available literature.
Biological Activity
N-[(5-methylfuran-2-yl)methyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound notable for its diverse structural features, including a furan ring, a pyridine ring, and an oxathiine structure. Its molecular formula is C18H19N3O2S, with a molecular weight of approximately 341.42 g/mol. This compound has been investigated for various biological activities, with preliminary findings suggesting potential therapeutic applications.
Chemical Structure and Properties
The unique combination of functional groups in this compound contributes to its biological activity. The furan and pyridine rings are known to participate in various biochemical interactions, potentially influencing enzyme activity and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 341.42 g/mol |
| Structural Features | Furan, Pyridine, Oxathiine |
Research indicates that this compound may exert its biological effects through modulation of enzyme activity or receptor interactions. These mechanisms are still under investigation but could lead to various therapeutic effects.
Preliminary Studies
Initial studies have shown that this compound may exhibit:
- Anti-inflammatory properties : Similar compounds have been linked to the inhibition of inflammatory pathways.
- Antitumor activity : Its structural analogs have demonstrated effects against cancer cell lines.
- Antimicrobial effects : Potential interactions with microbial enzymes suggest a role in combating infections.
In Vitro Studies
In vitro experiments have been conducted to assess the compound's interaction with specific biological targets. For instance:
- Enzyme Inhibition : The compound has shown promise in inhibiting certain kinases involved in inflammatory responses.
In Vivo Studies
Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Early results indicate:
- Reduced Tumor Growth : In rodent models, administration of the compound has led to a significant reduction in tumor size compared to controls.
Comparative Analysis with Similar Compounds
The following table highlights structural similarities and differences with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide | Contains a fluorine substitution | Similar structure with altered electronic properties |
| N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine | Similar furan and pyridine structure | Different functional groups affecting reactivity |
| N-(2,4-dimethoxyphenyl)-3-phenyloxathiine | Contains an oxathiine ring | Variations in substituents leading to different properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
